

In-Depth Technical Guide: SKLB1002, a Potent VEGFR-2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

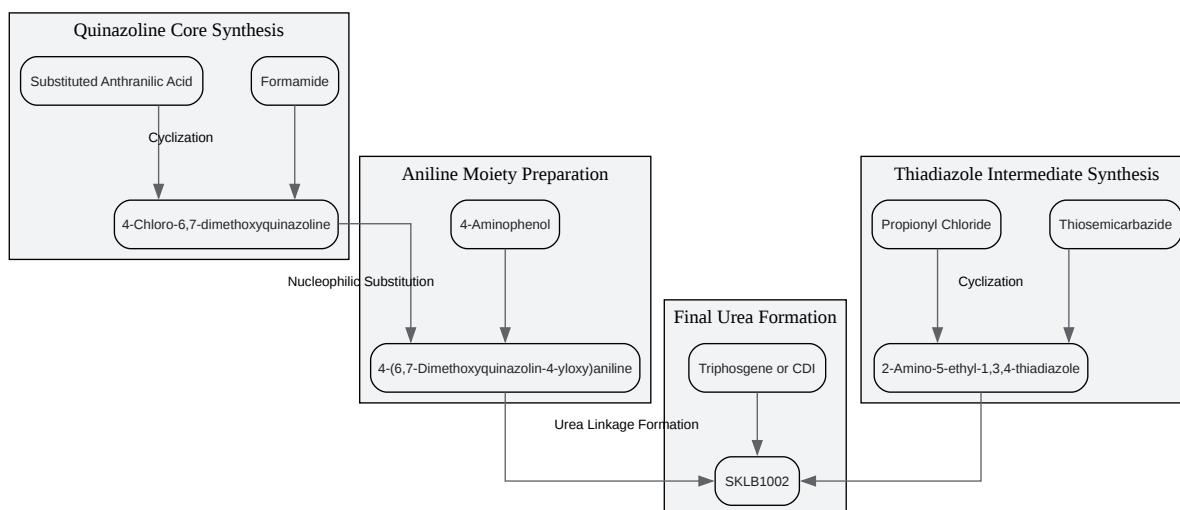
Compound Name: **SKLB1002**

Cat. No.: **B612002**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

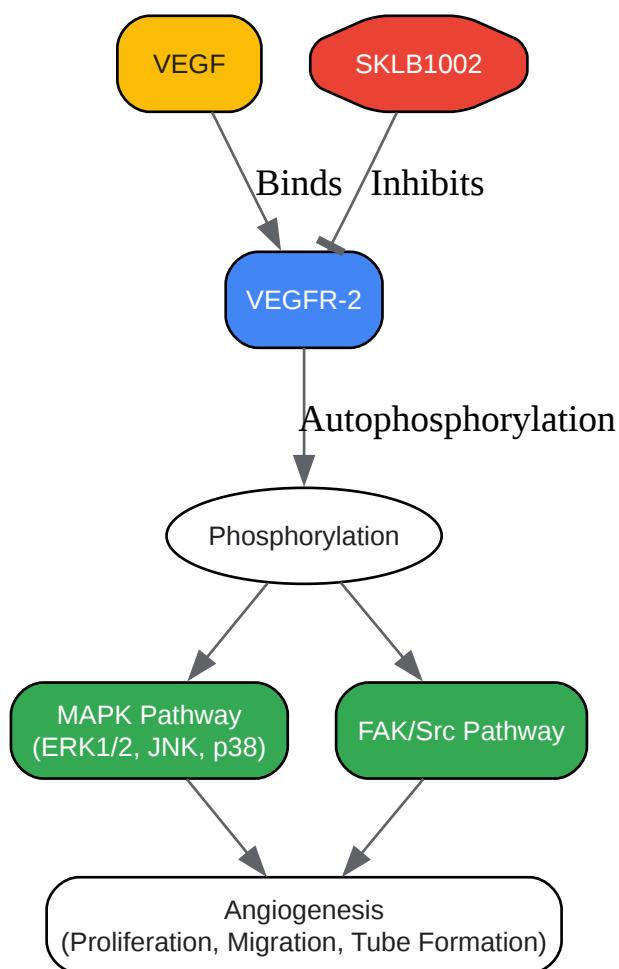

SKLB1002 is a novel, potent, and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Developed through a restricted de novo design method, **SKLB1002** has demonstrated significant anti-angiogenic and anti-tumor activity in both in vitro and in vivo models.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, mechanism of action, and biological activity of **SKLB1002**, supported by detailed experimental protocols and quantitative data.

Discovery and Rationale

SKLB1002 was identified through a computational, structure-based drug design strategy aimed at discovering novel VEGFR-2 inhibitors.[1][2] The rationale for its development is rooted in the critical role of the VEGF/VEGFR-2 signaling pathway in tumor angiogenesis. By selectively targeting the ATP-binding site of VEGFR-2, **SKLB1002** effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][3][4][5]

Synthesis Pathway

While the definitive, step-by-step synthesis of **SKLB1002** has not been published in a single comprehensive document, the chemical structure, N-(4-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea, indicates a multi-step synthesis involving the preparation of key intermediates: a substituted quinazoline, a substituted aniline, and an aminothiadiazole, followed by their condensation to form the final urea-linked compound. The following proposed synthesis pathway is based on established organo-chemical reactions for similar molecular scaffolds.



[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **SKLB1002**.

Mechanism of Action

SKLB1002 exerts its biological effects by acting as a potent ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.^[6] Binding of VEGF to VEGFR-2 normally induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways crucial for angiogenesis. **SKLB1002** binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing this autophosphorylation and thereby blocking the activation of downstream signaling molecules. Key pathways inhibited by **SKLB1002** include the MAPK (mitogen-activated protein kinase) pathway, involving ERK1/2, JNK, and p38, as well as the FAK (focal adhesion kinase) and Src signaling pathways.^{[1][3]} The inhibition of these pathways ultimately leads to a reduction in endothelial cell proliferation, migration, invasion, and tube formation.^{[1][3]}

[Click to download full resolution via product page](#)

Caption: **SKLB1002** mechanism of action on the VEGFR-2 signaling pathway.

Quantitative Biological Data

The following tables summarize the quantitative data for **SKLB1002**'s inhibitory activity and in vivo efficacy.

Table 1: In Vitro Kinase Inhibitory Activity of **SKLB1002**

Kinase Target	IC50 (nM)
VEGFR-2	32
c-kit	620
Ret	2500
FMS	2900
PDGFR α	3100
Aurora A	3900
11 other kinases	>10,000

Data sourced from Sigma-Aldrich product information sheet.[\[6\]](#)

Table 2: In Vitro Anti-Angiogenic Activity of **SKLB1002** in HUVECs

Assay	Concentration	Result
Cell Proliferation	10 nM	Significant Inhibition
	50 nM	Significant Inhibition
Cell Migration	10 μ M	86% Inhibition
Cell Invasion	10 μ M	92% Inhibition
Tube Formation	10 μ M	98% Inhibition

Data compiled from multiple studies.[\[3\]](#)[\[6\]](#)

Table 3: In Vivo Anti-Tumor Efficacy of **SKLB1002**

Tumor Model	Host	Treatment	Duration	Tumor Growth Inhibition
SW620 (colorectal) Xenograft	Athymic Mice	100 mg/kg/day, i.p.	18 days	72%
HepG2 (liver) Xenograft	Athymic Mice	100 mg/kg/day, i.p.	18 days	63%

Data sourced from Sigma-Aldrich product information sheet.[\[6\]](#)

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize **SKLB1002**.

In Vitro VEGFR-2 Kinase Activity Assay (Luminescence-based)

This protocol is for determining the IC50 value of **SKLB1002** against the isolated VEGFR-2 kinase domain.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)
- ATP
- Poly (Glu, Tyr) 4:1 substrate

- **SKLB1002** (dissolved in DMSO)
- Luminescence-based ATP detection reagent (e.g., Kinase-Glo™)
- White, opaque 96-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of **SKLB1002** in DMSO, and then dilute further in Kinase Assay Buffer.
- In a 96-well plate, add the diluted **SKLB1002** solutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).
- Prepare a master mix containing Kinase Assay Buffer, ATP, and the Poly (Glu, Tyr) substrate.
- Add the master mix to all wells.
- Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the negative control.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo™ reagent according to the manufacturer's instructions.
- Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
- Measure luminescence using a microplate reader.
- Calculate the percent inhibition for each **SKLB1002** concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay (MTT Assay)

This protocol measures the effect of **SKLB1002** on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- VEGF-A
- **SKLB1002**
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to attach overnight.
- Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 24 hours.
- Treat the cells with various concentrations of **SKLB1002** in the presence of a stimulating concentration of VEGF-A (e.g., 10 ng/mL). Include control wells with VEGF-A alone and vehicle control (DMSO).
- Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
- Add MTT reagent to each well and incubate for 4 hours.
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control and determine the IC50 value.

Western Blot for VEGFR-2 Phosphorylation

This protocol assesses the inhibitory effect of **SKLB1002** on VEGF-induced VEGFR-2 phosphorylation in HUVECs.

Materials:

- HUVECs
- VEGF-A
- **SKLB1002**
- RIPA lysis buffer with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-GAPDH
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

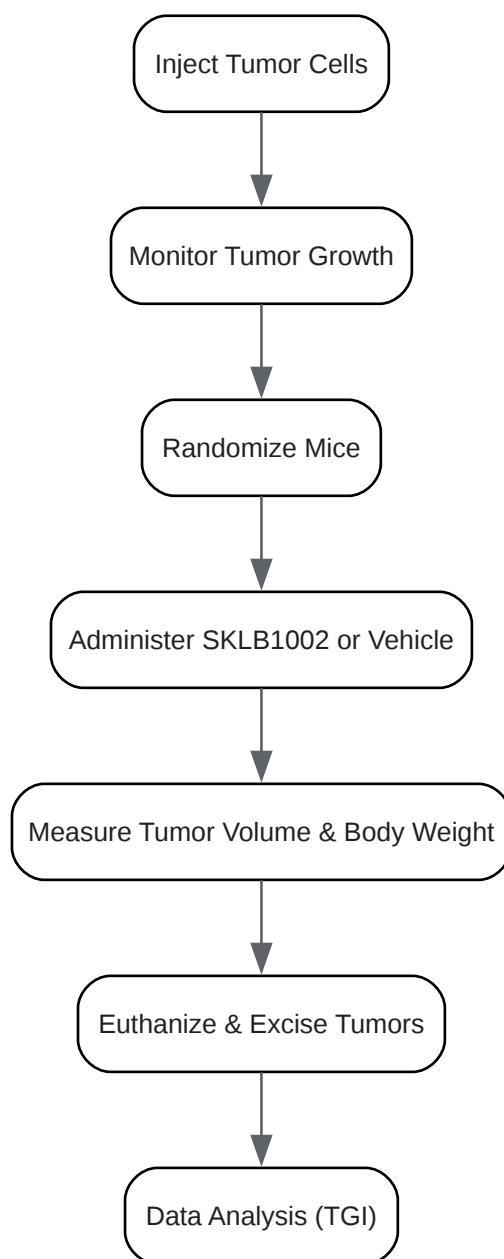
Procedure:

- Culture HUVECs to near confluence and serum-starve overnight.
- Pre-treat cells with various concentrations of **SKLB1002** for 1-2 hours.
- Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
- Lyse the cells in RIPA buffer and determine the protein concentration.
- Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
- Incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

- Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total VEGFR-2 and GAPDH as loading controls.
- Quantify band intensities to determine the level of phosphorylation inhibition.

In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of **SKLB1002** in a mouse xenograft model.


Materials:

- Athymic nude mice
- Tumor cells (e.g., SW620 or HepG2)
- Matrigel (optional)
- **SKLB1002** formulation for injection
- Calipers

Procedure:

- Subcutaneously inject tumor cells (e.g., 5×10^6 cells in 100 μ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **SKLB1002** (e.g., 100 mg/kg/day) or vehicle control via intraperitoneal (i.p.) injection.

- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study (e.g., 18 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for CD31 to assess microvessel density).
- Calculate the tumor growth inhibition (TGI) percentage.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for *in vivo* tumor xenograft study.

Conclusion

SKLB1002 is a promising, potent, and selective VEGFR-2 inhibitor with significant anti-angiogenic and anti-tumor properties. Its discovery through a rational design approach and its efficacy in preclinical models highlight its potential as a candidate for further development in cancer therapy. This technical guide provides a foundational resource for researchers interested in the synthesis, mechanism, and biological evaluation of **SKLB1002** and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro VEGFR2 kinase activity assay [bio-protocol.org]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. VEGF quantification and HUVECs tube formation assay [bio-protocol.org]
- To cite this document: BenchChem. [In-Depth Technical Guide: SKLB1002, a Potent VEGFR-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b612002#sklb1002-discovery-and-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com